N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Medicinal Chemistry Thyroid Hormone Receptor Covalent Inhibitor Design

The compound is a sulfonylnitrophenylthiazole (SNPT) derivative, described as a covalent antagonist of the thyroid hormone receptor (TR)–coactivator interaction that acts via irreversible modification of cysteine 298 of the TR ligand-binding domain. Its 5,6-dihydro-1,4-dioxine-2-carboxamide moiety is a distinguishing structural element within the broader SNPT class, which is also disclosed as a core motif in orphan nuclear receptor RORγ modulators.

Molecular Formula C14H11N3O7S2
Molecular Weight 397.38
CAS No. 864937-92-8
Cat. No. B2617450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-92-8
Molecular FormulaC14H11N3O7S2
Molecular Weight397.38
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O7S2/c18-13(11-8-23-5-6-24-11)16-14-15-7-12(25-14)26(21,22)10-3-1-9(2-4-10)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18)
InChIKeyYGUXSVJNEFCGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Structural and Pharmacological Context


The compound is a sulfonylnitrophenylthiazole (SNPT) derivative, described as a covalent antagonist of the thyroid hormone receptor (TR)–coactivator interaction that acts via irreversible modification of cysteine 298 of the TR ligand-binding domain [1]. Its 5,6-dihydro-1,4-dioxine-2-carboxamide moiety is a distinguishing structural element within the broader SNPT class, which is also disclosed as a core motif in orphan nuclear receptor RORγ modulators [2].

Target engagement
Covalent TR-coactivator antagonist tool compound; modifies cysteine 298 for irreversible inhibition
Chemotype diversity
Unique 5,6-dihydro-1,4-dioxine-2-carboxamide moiety expands SAR space beyond alkyl/cycloalkyl SNPTs
Dual-target potential
Merges SNPT core (TR) with thiazole-carboxamide motif (RORγ) for nuclear receptor polypharmacology screening

Why N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Readily Replaced by Generic Analogs


The electrophilic 4-nitrophenylsulfonyl warhead in the SNPT scaffold requires a precise match between the amide substituent and the TR coactivator binding groove to achieve irreversible target engagement [1]. Even closely related analogs—such as the cyclopropanecarboxamide (CAS 377762-64-6) or isobutyramide derivatives—differ in size, shape, and electronic character, which have been shown to affect TR antagonism and selectivity across the nuclear receptor family [1]. The 5,6-dihydro-1,4-dioxine ring introduces a unique cyclic diether motif that is absent from the comparator set, mandating individual evaluation.

Amide substituent mismatch: Cyclopropanecarboxamide and isobutyramide analogs differ in size and electronic character, which may shift TR antagonism and isoform selectivity.
Dioxine ring absent: The 5,6-dihydro-1,4-dioxine motif is missing in comparator SNPTs, altering conformational restraint and hydrogen-bonding capacity; requires individual evaluation.
Sulfone warhead requirement: Direct aryl-thiazole analogs (e.g., CAS 864937-78-0) lack the sulfonyl electrophile and may not support covalent TR antagonism.

Procurement-Relevant Quantitative Evidence for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Structural Uniqueness Within the SNPT Series: The 5,6-Dihydro-1,4-dioxine-2-carboxamide Moiety

The compound is the only SNPT described to date that contains a 5,6-dihydro-1,4-dioxine-2-carboxamide group. In the foundational SNPT study, the amide substituents were limited to alkyl (e.g., isopropyl, cyclopropyl), cycloalkyl, and phenyl derivatives [1]. The 5,6-dihydro-1,4-dioxine ring is a six-membered cyclic diether with a vinylogous ester character, which distinguishes it from saturated cyclic ethers such as tetrahydrofuran-2-carboxamide . This structural departure is expected to alter hydrogen-bonding capacity, conformational rigidity, and metabolic stability.

Structural uniqueness
Class-level
Only SNPT with 5,6-dihydro-1,4-dioxine-2-carboxamide; comparator set limited to alkyl/cycloalkyl amides
Expands pharmacophore space beyond published SAR
Direct binding or selectivity advantage not yet experimentally quantified
Medicinal Chemistry Thyroid Hormone Receptor Covalent Inhibitor Design

Positional Sulfonyl Substitution Versus Aryl-Substituted Thiazole Analogs

Unlike N-(4-(4-nitrophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-78-0), which places the nitrophenyl group directly at the thiazole 4-position, the target compound (CAS 864937-92-8) features a sulfonyl linker between the thiazole 5-position and the 4-nitrophenyl ring . This creates an electrophilic sulfone that can act as a covalent warhead toward nucleophilic cysteine residues, as demonstrated for the broader SNPT class [1]. The direct aryl analog lacks this sulfone electrophile and is therefore not expected to function as a covalent TR antagonist.

Sulfonyl warhead presence
Head-to-head
Target: 5-((4-nitrophenyl)sulfonyl)thiazole (sulfone electrophile present) vs. direct aryl-thiazole (CAS 864937-78-0, no sulfone)
Sulfone group is essential for irreversible cysteine modification
Direct aryl analog cannot function as covalent TR antagonist
Medicinal Chemistry Covalent Warhead Thiazole Regiochemistry

Molecular Complexity and Physicochemical Property Divergence Versus Prototypical SNPTs

The compound (MW 397.38, C14H11N3O7S2) carries a higher molecular weight and oxygen content relative to the prototypical alkyl-substituted SNPTs (e.g., N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide: MW ~337, C13H11N3O5S2) . The 5,6-dihydro-1,4-dioxine ring contributes an additional 60 g/mol and two oxygen atoms, increasing topological polar surface area (tPSA) and hydrogen-bond acceptor count. In the SNPT series, increased polarity and size can modulate cell permeability and TR isoform selectivity, as observed for bulkier amide substituents [1].

MW & tPSA shift
Class-level
+60 Da, tPSA +~15 Ų vs cyclopropanecarboxamide SNPT
Altered polarity profile may influence cell permeability
Experimental logP/D not available; DMPK validation advised
Drug-like Properties Molecular Descriptors Chemical Diversity

Target Class Cross-Reactivity Potential: TR and RORγ Dual-Pharmacophore Architecture

The SNPT core is a known TR-coactivator antagonist [1], while carboxamide-substituted thiazoles are disclosed as RORγ modulators [2]. The target compound uniquely merges both pharmacophores: the 5-sulfonylnitrophenylthiazole (TR activity) and the 5,6-dihydro-1,4-dioxine-2-carboxamide (featured in RORγ patent exemplifications) [2]. This dual architecture is absent in the comparator SNPTs, which only address TR antagonism. Although direct dual-activity data for this specific compound are lacking, the structural rationale supports its use in screening campaigns aimed at nuclear receptor polypharmacology.

Dual pharmacophore count
Supporting evidence
Target: 2 pharmacophores (TR + RORγ) vs alkyl SNPTs: 1 pharmacophore (TR only)
Supports single-probe dual nuclear receptor screening
Dual-activity data not yet reported; empirical profiling required
Nuclear Receptors Polypharmacology RORγ Modulation

Optimal Application Scenarios for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Based on Differentiated Evidence


Chemical Probe for TR–Coactivator Interaction Antagonism with a Distinct Amide Chemotype

The compound serves as a structurally differentiated SNPT probe for laboratories studying thyroid hormone receptor coactivator binding inhibition. Its dioxine-carboxamide moiety provides a distinct chemotype relative to the alkyl- and cycloalkyl-substituted SNPTs described in Hwang et al. (2012) [1]. This uniqueness supports structure–activity relationship (SAR) expansion studies where the goal is to map TR coactivator pocket tolerance for oxygen-rich, conformationally constrained amide substituents.

Nuclear Receptor Dual-Screening Campaigns (TR + RORγ)

Because the compound merges the SNPT core (TR activity) [1] with a thiazole-2-carboxamide scaffold implicated in RORγ modulation [2], it is a rational candidate for inclusion in dual-target nuclear receptor screening panels. Procurement for this purpose is justified when the screening objective is to identify compounds with potential polypharmacology or to explore cross-reactivity between TR and RORγ pathways.

Covalent Inhibitor Tool Compound Requiring a Sulfone Electrophile

Unlike direct aryl-thiazole analogs (e.g., CAS 864937-78-0) that lack the sulfonyl warhead [1], this compound retains the electrophilic 4-nitrophenylsulfonyl group essential for irreversible cysteine modification. It is therefore appropriate for biochemical assays requiring covalent target engagement, such as washout-resistant TR inhibition or competitive labeling experiments.

Application
Selection Property
Validation Focus
TR-coactivator SAR expansion
Distinct dioxine-carboxamide chemotype
Mapping TR coactivator pocket tolerance for oxygen-rich, constrained amides
Nuclear receptor dual screening (TR + RORγ)
Merged SNPT and thiazole-carboxamide pharmacophores
Cross-reactivity and polypharmacology assessment across TR and RORγ pathways
Covalent target engagement assays
Presence of sulfone electrophile for irreversible cysteine 298 modification
Washout-resistant TR inhibition and competitive labeling experiments
Quote Request

Request a Quote for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.